molecular formula C4H8N2O B2584116 5-Methyl-2-iminooxazolidine CAS No. 68210-19-5

5-Methyl-2-iminooxazolidine

Cat. No.: B2584116
CAS No.: 68210-19-5
M. Wt: 100.12 g/mol
InChI Key: ZHFKVNRMZIOKGZ-UHFFFAOYSA-N
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Description

5-Methyl-oxazolidin-(2Z)-ylideneamine: is a chemical compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-oxazolidin-(2Z)-ylideneamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropanolamine with formaldehyde in the presence of a catalyst such as 1,1,3,3-tetramethylguanidine. The reaction is carried out in an ice-water bath, followed by a four-hour reaction period at a maintained temperature. The final product is obtained through distillation under reduced pressure to remove water .

Industrial Production Methods: Industrial production of 5-Methyl-oxazolidin-(2Z)-ylideneamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-oxazolidin-(2Z)-ylideneamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include p-nitrobenzoic acid and other peroxides.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution Reagents: Various nucleophiles, including halides and amines, are used in substitution reactions.

Major Products: The major products formed from these reactions include oxazolidinones, amine derivatives, and substituted oxazolidines .

Scientific Research Applications

Chemistry: 5-Methyl-oxazolidin-(2Z)-ylideneamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various chiral auxiliaries and ligands used in asymmetric synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in the treatment of bacterial infections and as enzyme inhibitors.

Industry: The compound is used in the production of polymers and resins. It also finds applications in the stabilization of collagen fibrils and as a cross-linking agent in the formation of hydrogels .

Mechanism of Action

The mechanism of action of 5-Methyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to form stable complexes with metal ions, which can further modulate its activity .

Properties

IUPAC Name

5-methyl-4,5-dihydro-1,3-oxazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKVNRMZIOKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68210-19-5
Record name 5-methyl-4,5-dihydro-1,3-oxazol-2-amine
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